molecular formula C11H11NO3 B1405614 Ethyl 2-methylbenzo[d]oxazole-6-carboxylate CAS No. 1355171-27-5

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Cat. No. B1405614
M. Wt: 205.21 g/mol
InChI Key: HIHQORHTQYEIST-UHFFFAOYSA-N
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Description

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . This compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate is 1S/C11H11NO3/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate is a solid substance .

Scientific Research Applications

Antioxidant Capacity Assays

The ABTS/PP decolorization assay of antioxidant capacity highlights the significance of related compounds in understanding the antioxidant properties of various substances. This method, involving derivatives of benzothiazole, helps in elucidating the reaction pathways underlying the antioxidant capacity, emphasizing the relevance of such compounds in the field of molecular sciences and their potential applications in evaluating the antioxidant properties of new substances (Ilyasov et al., 2020).

Environmental Fate of Parabens

Research on the occurrence, fate, and behavior of parabens in aquatic environments indicates the environmental impact of benzothiazole derivatives. These studies provide crucial information on the degradation, persistence, and ecotoxicity of such compounds, underlining the importance of understanding the environmental behavior of related chemical entities (Haman et al., 2015).

Therapeutic Potential of Benzothiazoles

The therapeutic applications of benzothiazoles, highlighted in reviews on their patent literature, showcase the broad spectrum of biological activities these compounds exhibit, including antimicrobial, anti-inflammatory, and anticancer properties. This reflects the potential medical and pharmaceutical applications of similar compounds like "Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" (Kamal et al., 2015).

Safety And Hazards

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate are not mentioned in the available resources, oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being investigated for the development of novel compounds that show promising biological activities .

properties

IUPAC Name

ethyl 2-methyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHQORHTQYEIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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